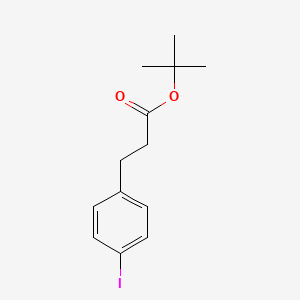

tert-butyl 3-(4-iodophenyl)propanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-(4-iodophenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17IO2/c1-13(2,3)16-12(15)9-6-10-4-7-11(14)8-5-10/h4-5,7-8H,6,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOEYILQHHVNJIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC1=CC=C(C=C1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl 3 4 Iodophenyl Propanoate

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of the target molecule, tert-butyl 3-(4-iodophenyl)propanoate, identifies two primary strategic disconnections.

Strategy A: Ester Bond Disconnection

This approach disconnects the tert-butyl ester linkage, leading back to 3-(4-iodophenyl)propanoic acid and tert-butanol (B103910) (or a tert-butyl cation equivalent). This is a common and direct strategy, relying on the availability of the iodinated carboxylic acid precursor. The key challenge in the forward synthesis is the esterification of a sterically demanding tertiary alcohol.

Strategy B: Carbon-Iodine Bond Disconnection

The second major disconnection breaks the aryl-iodine bond. This strategy begins with a non-iodinated precursor, such as tert-butyl 3-(4-bromophenyl)propanoate or another suitable aryl derivative. The iodine is then introduced in the final steps of the synthesis. This route is advantageous if the corresponding bromo- or chloro-analogs are more readily available or cost-effective than the iodinated carboxylic acid.

These two disconnections form the basis for the synthetic methodologies discussed in the following sections.

Direct Esterification Approaches to this compound

This synthetic route focuses on forming the tert-butyl ester from 3-(4-iodophenyl)propanoic acid. Due to the steric hindrance of the tert-butyl group and its susceptibility to elimination under harsh acidic conditions, specialized methods are often required.

Direct acid-catalyzed esterification, or Fischer-Speier esterification, is a classical method. However, the reaction of a carboxylic acid with a tertiary alcohol like tert-butanol is often inefficient due to steric hindrance and the propensity of the intermediate tert-butyl carbocation to undergo elimination to form isobutylene (B52900). To overcome this, specific protocols can be employed. One approach involves using a large excess of tert-butyl acetate (B1210297) with a strong acid catalyst, such as bis(trifluoromethanesulfonyl)imide (Tf₂NH), which can facilitate the formation of tert-butyl esters from various carboxylic acids in good yields. organic-chemistry.org

To circumvent the limitations of direct acid catalysis, coupling reagents are widely used to facilitate esterification under milder conditions. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.

Commonly used systems include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP). researchgate.netresearchgate.net The carbodiimide (B86325) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by tert-butanol. researchgate.net

More recent developments have introduced a variety of efficient coupling reagents. For example, 5-nitro-4,6-dithiocyanatopyrimidine (NDTP) has been reported as a rapid and mild reagent for esterification, capable of producing esters in high yields in as little as one minute. nih.gov Such methods are highly advantageous for synthesizing sterically hindered esters like this compound. nih.gov

Table 1: Comparison of Coupling Reagents for Esterification

| Coupling Reagent System | Typical Solvent | Temperature | Key Advantages |

|---|---|---|---|

| DCC/DMAP | Dichloromethane (DCM) | Room Temperature | Widely used, cost-effective. researchgate.net |

| EDC/DMAP | Dichloromethane (DCM) | Room Temperature | Water-soluble byproducts, easier purification. researchgate.netresearchgate.net |

| NDTP/DIEA | Acetonitrile (MeCN) | Room Temperature | Extremely fast reaction times (approx. 1 min). nih.gov |

| Triflylpyridinium Reagents | Various | Room Temperature | Rapid reactions (approx. 5 min), suitable for scale-up. researchgate.net |

Construction of the 4-Iodophenyl Moiety within Propanoate Scaffolds

This alternative strategy involves introducing the iodine atom onto an existing phenylpropanoate framework. This is typically achieved through halogen exchange or directed metalation followed by iodination.

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. wikipedia.orgchem-station.com The process involves using a directing metalation group (DMG) that complexes with an organolithium reagent (e.g., n-butyllithium), facilitating deprotonation at the adjacent ortho position. organic-chemistry.orgbaranlab.org The resulting aryllithium species can then be quenched with an electrophilic iodine source, such as molecular iodine (I₂), to install the iodo group with high precision. researchgate.net

For the synthesis of this compound, a plausible precursor would need to bear a suitable DMG. While the propanoate chain itself is not a strong DMG, a related precursor with a potent DMG like an amide or a methoxy (B1213986) group could be used. wikipedia.orgorganic-chemistry.org The synthesis would involve an initial DoM and iodination step, followed by chemical modification to yield the final target molecule. The interaction between the Lewis basic heteroatom of the DMG and the Lewis acidic lithium is crucial for directing the deprotonation to the ortho position. wikipedia.orgbaranlab.org

The Finkelstein reaction traditionally involves the exchange of alkyl halides. byjus.comwikipedia.org However, the concept has been extended to aromatic systems. The so-called "aromatic Finkelstein reaction" allows for the conversion of aryl bromides or chlorides into more reactive aryl iodides. wikipedia.org This transformation is typically not spontaneous and requires catalysis.

Catalytic systems employing copper(I) iodide with a diamine ligand, or nickel-based catalysts, have proven effective for this halogen exchange on aryl systems. wikipedia.orgthieme-connect.com For instance, treating tert-butyl 3-(4-bromophenyl)propanoate with sodium iodide in the presence of a copper or nickel catalyst can yield the desired this compound. thieme-connect.comacs.org This method is particularly valuable as aryl bromides are often more accessible and less expensive than their iodo counterparts. thieme-connect.com

Table 2: Catalytic Systems for Aromatic Finkelstein Reaction

| Catalyst System | Precursor | Reagent | Typical Conditions |

|---|---|---|---|

| Copper(I) iodide / N,N'-Dimethylethylenediamine | Aryl Bromide | Sodium Iodide (NaI) | 110 °C in dioxane. thieme-connect.com |

| Nickel(II) bromide / Tri-n-butylphosphine | Aryl Bromide | Potassium Iodide (KI) | Elevated temperatures. wikipedia.org |

| Ni(COD)₂ / Bisoxazoline Ligand | Aryl Bromide or Chloride | Sodium Iodide (NaI) | Mild conditions, often room temperature. acs.org |

Advanced Catalytic Approaches in the Synthesis of Aryl Propanoates

The synthesis of aryl propanoates, including this compound, has been significantly advanced through the development of catalytic methodologies. These approaches offer high efficiency and selectivity, which are crucial for the preparation of complex organic intermediates.

Palladium-Catalyzed Carbonylation for Propanoate Formation

Palladium-catalyzed carbonylation represents a powerful tool in organic synthesis for the formation of carbonyl compounds from aryl halides. researchgate.netnih.gov This methodology, pioneered by Heck and others, involves the reaction of an aryl halide, carbon monoxide (CO), and a nucleophile, such as an alcohol, to regioselectively produce a carboxylic acid derivative. nih.gov

The general catalytic cycle for the carbonylation of an aryl iodide (Ar-I) to form a tert-butyl ester (Ar-COOtBu) proceeds through several key steps:

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl iodide (e.g., a 4-iodophenyl precursor) to form a Pd(II)-aryl intermediate.

CO Insertion: A molecule of carbon monoxide coordinates to the palladium center and subsequently inserts into the palladium-carbon bond, forming a Pd(II)-acyl complex.

Nucleophilic Attack: The alcohol (tert-butanol) attacks the electrophilic acyl carbon.

Reductive Elimination: The desired ester product is eliminated, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The efficiency and mildness of this reaction have been improved by the development of specialized ligand systems. Ligands such as Xantphos and bulky, electron-rich phosphines like tri-tert-butylphosphine (B79228) (P(t-Bu)₃) are effective in promoting these transformations, often allowing the reactions to proceed at atmospheric pressure of CO and moderate temperatures (70-110 °C). nih.govorganic-chemistry.orgorganic-chemistry.org The choice of base and solvent is also critical; tertiary amines like triethylamine (B128534) (Et₃N) can serve as both a base and a solvent, helping to suppress side reactions. nih.gov For the synthesis of this compound, a suitable 4-iodinated starting material would undergo this carbonylation in the presence of tert-butanol or a related tert-butoxy (B1229062) source.

| Parameter | Description | Common Examples | Reference |

|---|---|---|---|

| Catalyst Precursor | Source of active Pd(0) catalyst. | Pd(OAc)₂, Pd₂(dba)₃ | nih.govorganic-chemistry.org |

| Ligand | Stabilizes the Pd center and modulates its reactivity. | Xantphos, P(t-Bu)₃·HBF₄, dcpp | nih.govorganic-chemistry.orgorganic-chemistry.org |

| Carbon Monoxide (CO) Source | Provides the carbonyl group for the ester. | CO gas (atmospheric or higher pressure), Phenyl formate (B1220265) (in situ CO generation) | organic-chemistry.orgorganic-chemistry.org |

| Base | Neutralizes the HX by-product. | Triethylamine (Et₃N), K₂CO₃, DBU | nih.govorganic-chemistry.org |

| Nucleophile | Forms the ester moiety. | Primary and secondary alcohols (e.g., tert-butanol) | organic-chemistry.org |

| Solvent | Reaction medium. | Acetonitrile (CH₃CN), Toluene (B28343), Dimethylformamide (DMF) | nih.govorganic-chemistry.org |

| Temperature | Reaction temperature. | 70 - 110 °C | nih.govorganic-chemistry.org |

Stereoselective Synthetic Pathways to Chiral Analogues (if applicable for further research)

While this compound itself is achiral, there is significant research interest in developing stereoselective pathways to its chiral analogues for potential applications in asymmetric synthesis. ethz.ch Chiral analogues could feature a stereocenter at the C2 (alpha) or C3 (beta) position of the propanoate backbone.

The synthesis of such chiral molecules can be achieved through several established strategies:

Asymmetric Catalysis: A prochiral precursor, such as tert-butyl 3-(4-iodophenyl)acrylate, could undergo asymmetric hydrogenation using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium with chiral phosphine (B1218219) ligands) to introduce a stereocenter at the C2 position with high enantioselectivity.

Chiral Auxiliaries: A chiral auxiliary can be attached to the propanoate moiety to direct the stereochemical outcome of a subsequent reaction. ethz.chyoutube.com For example, an Evans auxiliary could be used to facilitate a diastereoselective alkylation at the alpha-position. The auxiliary is then cleaved to yield the enantiomerically enriched product.

Enzymatic Resolution: A racemic mixture of a chiral analogue could be resolved using enzymes (e.g., lipases) that selectively react with one enantiomer, allowing for the separation of the two. ethz.ch

These approaches provide a framework for future research into the synthesis of valuable, enantiomerically pure building blocks based on the this compound scaffold.

Purification and Isolation Techniques in the Synthesis of this compound

Following synthesis, rigorous purification is necessary to isolate this compound in high purity, removing unreacted starting materials, catalyst residues, and reaction by-products.

Chromatographic Resolution and Scale-Up Considerations

Column chromatography is a fundamental technique for the purification of organic compounds like this compound. google.com The choice of stationary and mobile phases is dictated by the polarity of the target compound. Given its structure, which includes a nonpolar tert-butyl group, a polar ester, and an iodophenyl ring, the compound is of intermediate polarity.

Normal-Phase Chromatography: A polar stationary phase like silica (B1680970) gel is used with a non-polar mobile phase (e.g., a mixture of hexanes and ethyl acetate). The elution order is from nonpolar to polar; this compound would elute after nonpolar impurities but before more polar ones.

Reversed-Phase Chromatography: A nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., acetonitrile/water or methanol (B129727)/water). This technique is commonly employed in High-Performance Liquid Chromatography (HPLC).

The effectiveness of a chromatographic separation is measured by its resolution (Rs), which is a function of column efficiency (N), selectivity (α), and the retention factor (k). inacom.nlsigmaaldrich.com A resolution value of 1.5 or greater is desired for baseline separation between two peaks. inacom.nl

| Parameter | Symbol | Definition | Method of Optimization | Reference |

|---|---|---|---|---|

| Efficiency | N | A measure of the broadening of a peak as it passes through the column. Higher N leads to narrower peaks. | Increase column length; decrease stationary phase particle size; optimize flow rate. | sigmaaldrich.com |

| Selectivity | α | The ability of the system to chemically distinguish between two analytes. It is the ratio of their retention factors. | Change mobile phase composition (e.g., solvent type, pH); change stationary phase type; change temperature. | sigmaaldrich.com |

| Retention Factor | k | A measure of the time an analyte spends in the stationary phase relative to the mobile phase. | Adjust the strength of the mobile phase (e.g., alter the ratio of strong to weak solvent). | sigmaaldrich.com |

For scale-up , transitioning from laboratory-scale gravity columns to automated flash chromatography systems or preparative HPLC is common. This allows for the processing of larger quantities of crude material with better reproducibility and resolution. Key considerations for scale-up include maintaining the resolution achieved at the analytical scale while managing increased solvent consumption and throughput.

Crystallization and Spectroscopic Purity Assessment

Crystallization is a powerful technique for purifying solid compounds. The process involves dissolving the crude this compound in a minimum amount of a hot solvent or solvent mixture in which it is highly soluble. Upon slow cooling, the solubility decreases, and the compound crystallizes out, leaving impurities behind in the solvent (mother liquor). The selection of an appropriate solvent system is critical and is often determined empirically.

Spectroscopic Purity Assessment is used to confirm the identity and purity of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for structural elucidation and purity analysis. The ¹H NMR spectrum would confirm the presence of all protons and their chemical environments, with expected signals for the tert-butyl group (a singlet around 1.4 ppm), the aromatic protons, and the two methylene (B1212753) groups of the propanoate chain (triplets around 2.6 and 2.9 ppm). The absence of signals from impurities confirms the purity. prepchem.com

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which can be used to confirm the elemental formula (C₁₃H₁₇IO₂) of the compound. uni.lu

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups. A strong absorption band around 1730 cm⁻¹ would be characteristic of the ester carbonyl (C=O) stretching vibration. researchgate.net

| Technique | Feature | Expected Value / Observation | Reference |

|---|---|---|---|

| ¹H NMR | tert-Butyl Protons (-C(CH₃)₃) | ~1.4 ppm (singlet, 9H) | prepchem.com |

| ¹H NMR | Methylene Protons (-CH₂-Ar) | ~2.9 ppm (triplet, 2H) | prepchem.com |

| ¹H NMR | Methylene Protons (-CH₂-COO) | ~2.6 ppm (triplet, 2H) | prepchem.com |

| ¹H NMR | Aromatic Protons | ~7.0-7.7 ppm (multiplet, 4H) | |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~172 ppm | prepchem.com |

| ¹³C NMR | Quaternary Carbon (-C(CH₃)₃) | ~81 ppm | prepchem.com |

| IR | Ester Carbonyl Stretch (C=O) | ~1730 cm⁻¹ | researchgate.net |

| HRMS | Molecular Ion [M+H]⁺ | Calculated: 333.0346 g/mol | uni.lu |

Chemical Transformations and Reactivity of Tert Butyl 3 4 Iodophenyl Propanoate

Reactivity of the Aryl Iodide Functionality

The aryl iodide group is the most reactive site for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal catalysis. The high reactivity of the C-I bond, compared to C-Br or C-Cl bonds, is due to its lower bond dissociation energy, which facilitates key steps in catalytic cycles. tcichemicals.com

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and selectivity. Tert-butyl 3-(4-iodophenyl)propanoate is an ideal substrate for these transformations due to the high reactivity of the aryl iodide. sigmaaldrich.comresearchgate.net

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent, typically a boronic acid or ester, to form a biaryl structure. tcichemicals.comnih.gov The reaction is valued for its mild conditions and the commercial availability and stability of many boronic acids. tcichemicals.com For this compound, a typical Suzuki-Miyaura reaction would involve a palladium(0) catalyst, often generated in situ, a phosphine (B1218219) ligand, and a base. mit.edu Bulky, electron-rich phosphine ligands like P(t-Bu)3 are particularly effective for such couplings. mit.edunih.gov

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of the aryl iodide with an alkene to form a substituted alkene. wikipedia.orgmdpi.com The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle and typically requires a base to regenerate the active catalyst. wikipedia.orgnih.gov The reaction exhibits high stereoselectivity, generally yielding the trans substituted product. organic-chemistry.org

Sonogashira Coupling: This reaction forms a C-C bond between the aryl iodide and a terminal alkyne. wikipedia.orgorganic-chemistry.org The classic Sonogashira protocol uses a palladium catalyst, a copper(I) co-catalyst (typically CuI), and an amine base. wikipedia.orgorganic-chemistry.org Copper-free versions have also been developed, which can be advantageous for certain substrates. libretexts.org This method is highly effective for synthesizing arylalkynes.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner for the aryl iodide. wikipedia.orgorganic-chemistry.org Palladium or nickel complexes are used as catalysts. wikipedia.org Organozinc reagents are among the more reactive organometallics used in cross-coupling, which allows for a broad scope of substrates, including those with various functional groups. researchgate.net

Below is a table summarizing typical conditions for these cross-coupling reactions using this compound as a substrate.

| Reaction | Coupling Partner | Typical Catalyst System | Base | Solvent | Typical Product |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ or Pd₂(dba)₃ / P(t-Bu)₃ | K₂CO₃, CsF | Toluene (B28343), Dioxane | tert-Butyl 3-(4'-substituted-biphenyl-4-yl)propanoate |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / PPh₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | tert-Butyl 3-(4-(2-phenylvinyl)phenyl)propanoate |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine | THF, DMF | tert-Butyl 3-(4-(phenylethynyl)phenyl)propanoate |

| Negishi | Organozinc halide | Pd(P(t-Bu)₃)₂ or Ni(acac)₂ | (None required) | THF, Dioxane | tert-Butyl 3-(4-alkyl/aryl-phenyl)propanoate |

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via an addition-elimination pathway involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com

This reaction is generally feasible only when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (such as -NO₂, -CN, or -CF₃) positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance. libretexts.org

The structure of this compound lacks any strong electron-withdrawing groups on the phenyl ring. The propanoate substituent is not sufficiently activating to facilitate the formation of the stabilized anionic intermediate required for the SNAr mechanism. Consequently, the C-I bond in this compound is generally considered inert to nucleophilic aromatic substitution under standard conditions.

Oxidative addition and reductive elimination are fundamental steps in the catalytic cycles of the palladium-catalyzed cross-coupling reactions discussed previously. nih.govnih.gov

Oxidative Addition: This is the initial and often rate-determining step in many cross-coupling cycles. nih.gov In this process, a low-valent transition metal complex, typically palladium(0), inserts into the carbon-halogen bond of the aryl halide. nih.govnih.govucla.edu For this compound, the reaction is initiated by the oxidative addition of the C-I bond to a Pd(0) species (often coordinated to phosphine ligands, L). This forms a square planar Pd(II) complex. The reactivity order for aryl halides in oxidative addition is I > Br > Cl, making the aryl iodide of the target compound highly susceptible to this step. nih.gov

Mechanism Step: Ar-I + Pd(0)L₂ → Ar-Pd(II)(I)L₂ (where Ar = 4-(tert-butoxycarbonyl)ethyl)phenyl)

Reductive Elimination: This is the final, product-forming step of the catalytic cycle. After a transmetalation step (in Suzuki, Sonogashira, and Negishi reactions) or migratory insertion (in the Heck reaction), two organic groups are bound to the Pd(II) center. Reductive elimination involves these two groups coupling and leaving the metal center, which is reduced back to its initial Pd(0) state, allowing the catalytic cycle to begin again. nih.gov

Mechanism Step: R-Pd(II)-Ar(L)₂ → R-Ar + Pd(0)L₂ (where R is the group from the coupling partner)

These two mechanistic steps are crucial for the synthetic utility of this compound, as they form the basis of the catalytic cycles that enable its diverse cross-coupling transformations.

Transformations Involving the tert-Butyl Ester Group

The tert-butyl ester is a common protecting group for carboxylic acids. Its steric bulk prevents it from undergoing nucleophilic attack under many conditions, but it can be selectively removed or transformed under specific, often acidic, conditions.

The tert-butyl ester can be selectively hydrolyzed to the corresponding carboxylic acid, 3-(4-iodophenyl)propanoic acid. This transformation is typically achieved under acidic conditions that proceed via a stable tert-butyl carbocation, without affecting the robust aryl iodide bond.

Several methods have been developed for the chemoselective cleavage of tert-butyl esters in the presence of other functional groups. acs.orgnih.gov Mild conditions are often preferred to ensure the integrity of the rest of the molecule.

Acid-Catalyzed Hydrolysis: Strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM) are commonly used for the clean and efficient removal of tert-butyl esters at room temperature.

Lewis Acid-Mediated Cleavage: Lewis acids such as zinc bromide (ZnBr₂) in DCM can also effect the deprotection. nih.govsemanticscholar.org

Heterogeneous Catalysis: Refluxing in toluene with silica (B1680970) gel has been reported as a mild and selective method for hydrolyzing tert-butyl esters. researchgate.net

A summary of common hydrolysis methods is presented below.

| Reagent(s) | Solvent | Temperature | Key Features |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | High yield, clean reaction. |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | Mild Lewis acid conditions. nih.gov |

| Silica Gel | Toluene | Reflux | Heterogeneous, mild conditions. researchgate.net |

| Molecular Iodine (I₂) | Acetonitrile | Reflux | Catalytic, mild method. researchgate.net |

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. While direct transesterification of the sterically hindered tert-butyl ester can be challenging, specific methods have been developed. One approach involves the in situ formation of a more reactive intermediate, such as an acid chloride. For instance, a method using phosphorus trichloride (PCl₃) has been shown to mediate the conversion of tert-butyl esters into other esters by reacting them with a variety of alcohols under mild, one-pot conditions. researchgate.net This process is believed to proceed through the formation of an acid chloride intermediate, which then readily reacts with the desired alcohol. researchgate.net This allows for the synthesis of methyl, ethyl, or other alkyl esters from the parent tert-butyl ester.

Reduction to Corresponding Alcohol Derivatives

The ester functional group of this compound can be readily reduced to a primary alcohol. This transformation is typically accomplished using powerful hydride-donating reagents, as the tert-butyl ester is relatively sterically hindered and less reactive than corresponding methyl or ethyl esters.

Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction due to its high reactivity. commonorganicchemistry.comadichemistry.com The reaction is generally carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere to prevent the violent reaction of LiAlH₄ with moisture. adichemistry.com The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester. This is followed by the elimination of the tert-butoxide leaving group to form an intermediate aldehyde. Since aldehydes are more reactive towards reduction than esters, the intermediate is immediately attacked by a second equivalent of hydride, yielding an aluminum alkoxide. A final aqueous workup step protonates the alkoxide to furnish the primary alcohol, 3-(4-iodophenyl)propan-1-ol. masterorganicchemistry.comucalgary.calibretexts.org Less reactive reducing agents like sodium borohydride (NaBH₄) are generally ineffective for the reduction of esters. ucalgary.calumenlearning.com

The conditions for this reduction are summarized in the table below.

Table 1: Conditions for the Reduction of this compound

| Reagent | Solvent | Temperature (°C) | Product | Typical Yield (%) |

|---|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 0 to 25 | 3-(4-iodophenyl)propan-1-ol | >90 |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether (Et₂O) | 0 to 35 (reflux) | 3-(4-iodophenyl)propan-1-ol | >90 |

Reactions at the Propanoate Aliphatic Backbone

The aliphatic chain of this compound provides further opportunities for chemical modification, most notably at the carbon atom alpha to the carbonyl group.

Alpha-Functionalization Reactions

The protons on the carbon atom adjacent to the ester carbonyl (the α-carbon) are acidic (pKa ≈ 25 in esters) and can be removed by a strong, non-nucleophilic base to form a nucleophilic enolate. Lithium diisopropylamide (LDA) is an ideal base for this purpose as it is strong enough to quantitatively deprotonate the α-position while being too sterically hindered to act as a nucleophile and attack the ester carbonyl. libretexts.org

Once formed, the enolate can react with a variety of electrophiles in Sₙ2-type reactions to form a new carbon-carbon bond at the α-position. libretexts.orglibretexts.org This allows for the introduction of alkyl, allyl, or benzyl (B1604629) groups. The choice of electrophile is typically limited to primary or methyl halides, as secondary and tertiary halides are more prone to undergoing elimination reactions. libretexts.org This method provides a direct route to α-substituted derivatives of the parent ester.

Table 2: Representative Alpha-Functionalization Reactions

| Base | Electrophile | Solvent | Temperature (°C) | Product |

|---|---|---|---|---|

| LDA | Methyl Iodide (CH₃I) | THF | -78 to 0 | tert-Butyl 2-methyl-3-(4-iodophenyl)propanoate |

| LDA | Benzyl Bromide (BnBr) | THF | -78 to 25 | tert-Butyl 2-benzyl-3-(4-iodophenyl)propanoate |

| LDA | Allyl Bromide | THF | -78 to 0 | tert-Butyl 2-allyl-3-(4-iodophenyl)propanoate |

Olefin Metathesis for Chain Elongation

Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds, but it requires the presence of at least one alkene functional group in the starting material(s). uwindsor.ca As this compound is a saturated molecule, it cannot directly participate in metathesis. However, it can be converted into a suitable unsaturated substrate for subsequent metathesis reactions aimed at chain elongation.

A two-step strategy can be employed. First, an olefin is introduced into the molecule via α-functionalization, as described previously. For instance, α-allylation using allyl bromide provides tert-butyl 2-allyl-3-(4-iodophenyl)propanoate, which contains a terminal double bond.

In the second step, this unsaturated intermediate can undergo a cross-metathesis reaction with a different terminal olefin. organic-chemistry.org This reaction is efficiently catalyzed by well-defined ruthenium alkylidene complexes, such as Grubbs' second-generation catalyst. ias.ac.in The reaction involves the cleavage and reformation of double bonds, leading to a statistical mixture of products. By using an excess of one olefin partner, the equilibrium can be driven towards the desired chain-elongated cross-product. This sequence provides a versatile method for extending the carbon backbone of the original propanoate structure.

Table 3: Two-Step Chain Elongation via Olefin Metathesis

| Step | Reactant(s) | Reagent/Catalyst | Product of Step |

|---|---|---|---|

| 1. α-Allylation | This compound, Allyl Bromide | LDA in THF | tert-Butyl 2-allyl-3-(4-iodophenyl)propanoate |

| 2. Cross-Metathesis | tert-Butyl 2-allyl-3-(4-iodophenyl)propanoate, 1-Hexene | Grubbs' 2nd Gen. Catalyst | tert-Butyl 2-(hept-2-en-1-yl)-3-(4-iodophenyl)propanoate |

Advanced Spectroscopic and Structural Elucidation of Tert Butyl 3 4 Iodophenyl Propanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For tert-butyl 3-(4-iodophenyl)propanoate, a combination of ¹H, ¹³C, and two-dimensional NMR techniques provides a complete picture of its atomic connectivity and chemical environment.

Proton (¹H) NMR Chemical Shift Assignments and Coupling Constant Analysis

The ¹H NMR spectrum of this compound is predicted to show four distinct signals corresponding to the different sets of non-equivalent protons in the molecule.

The aromatic region is characterized by a typical AA'BB' system for a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-withdrawing iodine atom (H-c) are expected to be deshielded and appear at a higher chemical shift compared to the protons meta to the iodine (H-b). Both signals would appear as doublets due to coupling with their adjacent protons.

The aliphatic side chain displays two signals for the two methylene (B1212753) groups. These protons (H-d and H-e) would appear as triplets, as they are coupled to each other. The methylene group adjacent to the aromatic ring (H-d) is expected at a slightly higher chemical shift than the one adjacent to the carbonyl group (H-e). The nine equivalent protons of the tert-butyl group (H-a) are expected to produce a sharp singlet, as they have no adjacent protons to couple with.

Predicted ¹H NMR Data

| Label | Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| a | -C(CH ₃)₃ | ~1.45 | Singlet (s) | N/A |

| b | Ar-H (meta to I) | ~6.98 | Doublet (d) | ~8.5 |

| c | Ar-H (ortho to I) | ~7.65 | Doublet (d) | ~8.5 |

| d | Ar-CH ₂- | ~2.90 | Triplet (t) | ~7.5 |

| e | -CH ₂-COO | ~2.55 | Triplet (t) | ~7.5 |

Carbon-13 (¹³C) NMR Spectral Interpretation and Quaternary Carbon Analysis

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, nine unique carbon signals are expected.

A key aspect of ¹³C NMR is the identification of quaternary carbons, which lack attached protons and often show weaker signals. In this compound, there are four quaternary carbons:

The carbonyl carbon of the ester (C=O).

The carbon of the tert-butyl group attached to the oxygen atom (-C (CH₃)₃).

The aromatic carbon bonded to the iodine atom (C-I).

The aromatic carbon bonded to the propanoate side chain (ipso-C).

The chemical shifts are predicted based on the electronic environment of each carbon. The carbonyl carbon is the most deshielded, appearing at the highest chemical shift. The carbon atom bonded to iodine is notable for its relatively low chemical shift compared to other aromatic carbons due to the heavy atom effect.

Predicted ¹³C NMR Data

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| -C(C H₃)₃ | ~28.1 |

| -C H₂-COO | ~30.5 |

| Ar-C H₂- | ~35.8 |

| -O-C (CH₃)₃ | ~80.7 |

| C -I | ~91.5 |

| C H (meta to I) | ~130.9 |

| C H (ortho to I) | ~137.6 |

| ipso-C | ~140.8 |

| -C =O | ~172.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds). For this molecule, a key cross-peak would be observed between the two methylene triplets (H-d and H-e), confirming their adjacency in the propanoate chain. nih.gov A correlation between the aromatic doublets (H-b and H-c) would also be expected. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation). nist.gov It would show cross-peaks connecting H-a to the methyl carbons of the tert-butyl group, H-b and H-c to their respective aromatic carbons, and H-d and H-e to their respective methylene carbons. nist.gov This allows for the definitive assignment of each protonated carbon in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons (2-4 bonds), which is essential for piecing together the molecular skeleton. nist.gov Key expected correlations include:

The tert-butyl protons (H-a) showing a cross-peak to the ester carbonyl carbon (C=O) and the quaternary carbon of the tert-butyl group (-O-C (CH₃)₃).

The methylene protons adjacent to the carbonyl (H-e) correlating with the carbonyl carbon (C=O).

The methylene protons adjacent to the aromatic ring (H-d) correlating with the ipso- and ortho- carbons of the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of their bonding. It could be used to confirm the spatial proximity between the protons of the propanoate chain and the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₁₃H₁₇IO₂. nih.gov

The calculated monoisotopic mass is 332.02733 Da. nih.gov In a typical ESI (Electrospray Ionization) HRMS experiment, the compound would be observed as a protonated molecule, [M+H]⁺.

HRMS Data

| Ion | Molecular Formula | Calculated m/z |

| [M]⁺ | C₁₃H₁₇IO₂ | 332.02733 |

| [M+H]⁺ | C₁₃H₁₈IO₂ | 333.03462 |

| [M+Na]⁺ | C₁₃H₁₇INaO₂ | 355.01656 |

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, the molecular ion can break apart into smaller, characteristic fragment ions. The analysis of these fragments helps to confirm the structure. For this compound, several key fragmentation pathways are expected.

A very common and often dominant fragmentation for tert-butyl esters is the loss of isobutylene (B52900) (a neutral molecule of 56 Da) via a McLafferty-type rearrangement, which would produce an ion corresponding to 3-(4-iodophenyl)propanoic acid. Another characteristic fragmentation is the loss of the tert-butyl cation at m/z 57.

Other significant fragmentations would involve cleavage along the propanoate chain. Alpha-cleavage next to the carbonyl group could result in the loss of the tert-butoxy (B1229062) radical (-•OC(CH₃)₃), leading to a prominent acylium ion. Cleavage of the bond between the two methylene groups (benzylic cleavage) would also be expected.

Predicted Major Mass Spectrometry Fragments

| m/z (charge/mass ratio) | Proposed Fragment Ion | Description |

| 332 | [C₁₃H₁₇IO₂]⁺ | Molecular Ion (M⁺) |

| 276 | [C₉H₉IO₂]⁺ | Loss of isobutylene (-C₄H₈) |

| 259 | [C₉H₈IO]⁺ | Loss of the tert-butoxy group (-OC₄H₉) |

| 217 | [C₇H₆I]⁺ | Iodobenzyl cation from benzylic cleavage |

| 204 | [C₆H₄I]⁺ | Iodophenyl cation |

| 57 | [C₄H₉]⁺ | tert-Butyl cation |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a critical tool for identifying the functional groups present within a molecule. By analyzing the interaction of infrared radiation and laser light with the molecular vibrations of this compound, its structural features can be determined.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy of this compound provides valuable information about its key functional groups. The ester group, the tert-butyl group, and the para-substituted iodophenyl ring each exhibit characteristic absorption bands.

The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester functional group. This peak is typically observed in the region of 1730-1750 cm⁻¹. Another significant set of absorptions arises from the C-H stretching vibrations of the aliphatic and aromatic portions of the molecule, which are expected in the 2850-3000 cm⁻¹ range. The presence of the tert-butyl group is indicated by characteristic bending vibrations.

The para-substituted benzene ring gives rise to specific out-of-plane C-H bending vibrations, which are typically found in the 800-850 cm⁻¹ region. The C-I stretching vibration is expected to appear at lower wavenumbers, generally in the range of 480-610 cm⁻¹.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~2970 | Medium-Strong | Asymmetric C-H Stretch | tert-Butyl |

| ~2870 | Medium | Symmetric C-H Stretch | tert-Butyl |

| ~1735 | Strong | C=O Stretch | Ester |

| ~1475, ~1370 | Medium | C-H Bend | tert-Butyl |

| ~1260 | Strong | C-O Stretch | Ester |

| ~1150 | Strong | C-O Stretch | Ester |

| ~830 | Strong | C-H Out-of-Plane Bend | p-Substituted Benzene |

| ~500 | Medium | C-I Stretch | Iodophenyl |

Raman Spectroscopy

Raman spectroscopy complements IR spectroscopy and is particularly useful for identifying vibrations of non-polar bonds and symmetric functional groups. For this compound, Raman spectroscopy can provide further confirmation of its structural features.

The symmetric stretching of the benzene ring is expected to produce a strong signal in the Raman spectrum, typically around 1600 cm⁻¹. The C-I bond, being highly polarizable, should also give a distinct and potentially strong Raman signal at lower frequencies, complementing the IR data. The various C-H and C-C vibrations of the tert-butyl and propanoate fragments will also be present in the Raman spectrum.

Table 2: Predicted Raman Spectroscopy Data for this compound

| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3060 | Medium | Aromatic C-H Stretch | Phenyl |

| ~2970 | Strong | Aliphatic C-H Stretch | tert-Butyl/Propanoate |

| ~1600 | Strong | Ring C=C Stretch | p-Substituted Benzene |

| ~1000 | Medium | Ring Breathing Mode | p-Substituted Benzene |

| ~730 | Strong | C-C Skeletal Stretch | tert-Butyl |

| ~500 | Strong | C-I Stretch | Iodophenyl |

X-ray Diffraction Analysis of this compound (if crystalline) or Relevant Crystalline Derivatives

As of the current literature, a single-crystal X-ray diffraction structure for this compound has not been reported. However, the analysis of a closely related crystalline derivative, butyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, provides valuable insights into the potential solid-state packing and molecular conformation. researchgate.net

The study of butyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate revealed a monoclinic crystal system with the space group P2/c. researchgate.net The molecules in the crystal lattice are arranged in rather extended conformations and are linked into chains by O-H···O hydrogen bonds. researchgate.net This type of analysis, when applied to this compound, would definitively determine its three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. Obtaining a crystalline form of this compound would be a crucial step for such an investigation.

Table 3: Crystallographic Data for the Derivative Butyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate researchgate.net

| Parameter | Value |

| Chemical Formula | C₂₁H₃₄O₃ |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 9.871(4) |

| b (Å) | 10.973(5) |

| c (Å) | 18.067(7) |

| β (°) | 91.908(14) |

| Volume (ų) | 1956.0(14) |

| Z | 4 |

Computational Chemistry and Theoretical Investigations of Tert Butyl 3 4 Iodophenyl Propanoate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the distribution of electrons and the associated energy properties of a molecule. For tert-butyl 3-(4-iodophenyl)propanoate, methods like DFT with a suitable basis set (e.g., B3LYP/6-311G(d,p)) are used to compute its electronic characteristics.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more readily able to engage in chemical reactions. Computational studies on analogous aromatic compounds have shown that substituents on the phenyl ring significantly influence these frontier orbital energies. mdpi.com

Furthermore, Molecular Electrostatic Potential (MESP) maps can be generated. These maps visualize the charge distribution across the molecule, highlighting electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. For this compound, the MESP would likely show negative potential around the carbonyl oxygen of the ester group, indicating a site susceptible to electrophilic attack, and positive potential around the hydrogen atoms.

Thermodynamic parameters such as the standard enthalpy of formation, entropy, and Gibbs free energy can also be calculated, providing crucial data on the molecule's stability.

Table 1: Illustrative Calculated Electronic and Thermodynamic Properties Note: The following data are representative examples based on calculations of similar molecules and are for illustrative purposes.

| Parameter | Representative Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to ionization potential. |

| LUMO Energy | -1.2 eV | Energy of the lowest empty orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability and reactivity. mdpi.com |

| Dipole Moment | 2.1 Debye | Measures the overall polarity of the molecule. |

| Enthalpy of Formation | -350.5 kJ/mol | The heat change when the compound is formed from its elements. |

Conformational Analysis and Potential Energy Surface Mapping

Due to several rotatable single bonds, this compound can exist in multiple spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers (those at energy minima) and the energy barriers for rotation between them.

Computational methods can systematically map the potential energy surface by rotating specific dihedral angles. cwu.edu For this molecule, key rotations include the C-C bonds in the propanoate chain and the C-O bond of the ester group. Studies on similar esters have shown that the cis (or Z) conformation of the ester group is generally more stable than the trans (or E) form by several kcal/mol. colab.ws

A potential energy scan involves fixing a dihedral angle at various values (e.g., in 15-degree increments) and optimizing the rest of the molecular geometry at each step to calculate the relative energy. The results identify the lowest energy conformer, which is the most likely structure to be observed experimentally. For this compound, the global minimum would represent a balance of steric hindrance (e.g., from the bulky tert-butyl group) and electronic effects.

Table 2: Example of Relative Energies for Key Conformers Note: This table illustrates hypothetical results from a conformational analysis.

| Conformer | Dihedral Angle (τ) O=C-O-C | Relative Energy (kcal/mol) | Stability |

| A | ~0° (cis) | 0.00 | Global Minimum |

| B | ~180° (trans) | 4.5 | Less Stable |

| C | ~90° | 12.0 | Rotational Barrier (Transition State) |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results for structure validation.

Using methods like the Gauge-Independent Atomic Orbital (GIAO) method, it is possible to calculate the nuclear magnetic shielding tensors, which can be converted into ¹H and ¹³C NMR chemical shifts. mdpi.com These predicted shifts are often highly correlated with experimental values, helping to assign peaks in complex spectra. Deviations between calculated and experimental shifts can point to specific solvent effects or conformational averaging that the computational model may not have fully captured.

Similarly, the vibrational frequencies from an optimized molecular structure can be calculated. These frequencies correspond to the peaks observed in an infrared (IR) spectrum. A scaling factor is often applied to the calculated frequencies to better match experimental data, accounting for anharmonicity and method limitations. The predicted IR spectrum can confirm the presence of key functional groups, such as the C=O stretch of the ester and vibrations associated with the para-substituted benzene (B151609) ring.

Table 3: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data Note: This table presents a hypothetical validation of calculated data.

| Parameter | Predicted Value | Typical Experimental Value |

| ¹³C NMR (C=O) | 170.5 ppm | 171.2 ppm |

| ¹H NMR (Ar-H ortho to I) | 7.65 ppm | 7.70 ppm |

| IR Frequency (C=O stretch) | 1765 cm⁻¹ (scaled) | 1735 cm⁻¹ |

Computational Modeling of Reaction Mechanisms and Transition States

Theoretical chemistry provides a powerful toolkit for investigating the mechanisms of chemical reactions. By modeling the potential energy surface that connects reactants to products, researchers can identify transition states—the highest energy points along the reaction coordinate—and calculate the activation energy.

For this compound, several reactions could be modeled. One example is the base-catalyzed hydrolysis of the ester. Computational modeling could map the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent departure of the tert-butoxide leaving group. The calculated activation energies for each step would reveal the rate-determining step of the mechanism.

Another area of interest is the use of the aryl iodide group in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings). DFT calculations can elucidate the intricate steps of these catalytic cycles, such as oxidative addition, transmetalation, and reductive elimination, providing insights into ligand effects and reaction efficiency. While specific studies on this compound may be limited, the methodologies are well-established for a wide range of organic transformations.

Quantitative Structure-Activity Relationship (QSAR) Studies on Related Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with a specific biological activity or chemical property. mdpi.com These models are crucial in drug discovery and materials science for predicting the properties of new, unsynthesized molecules.

A QSAR study on analogues of this compound would involve several steps:

Data Set Assembly: A series of related molecules (e.g., varying the substituent on the phenyl ring, changing the ester group) with known experimental activity data (e.g., enzyme inhibition constants, IC₅₀) is compiled. nih.gov

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), or topological. epa.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like neural networks, are used to build a mathematical equation that relates a subset of the most relevant descriptors to the observed activity. mdpi.comnih.gov

Validation: The model's predictive power is rigorously tested using internal cross-validation and an external test set of molecules not used in the model's creation. nih.gov

For instance, a study might find that the inhibitory activity of a series of 3-phenylpropanoate analogues against a particular enzyme is positively correlated with the hydrophobicity of the para-substituent and negatively correlated with its steric bulk. Such a model provides a quantitative hypothesis for designing more potent compounds. cdnsciencepub.com

Table 4: Example of a QSAR Data Set for Phenylpropanoate Analogues Note: This table shows a hypothetical data set used to build a QSAR model.

| Compound Analogue (para-substituent) | LogP (Hydrophobicity) | Molar Volume (Steric) | Experimental Activity (pIC₅₀) |

| -H | 2.1 | 140 ų | 4.5 |

| -Cl | 2.8 | 145 ų | 5.1 |

| -I | 3.2 | 155 ų | 5.6 |

| -CH₃ | 2.6 | 156 ų | 4.9 |

| -CF₃ | 2.9 | 160 ų | 5.8 |

Applications As a Key Intermediate in Organic Synthesis

Building Block for the Synthesis of Complex Aryl Derivatives

The aryl iodide moiety of tert-butyl 3-(4-iodophenyl)propanoate is a key functional group that allows for the construction of complex aryl derivatives through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for their efficiency and broad substrate scope.

Suzuki Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used to form carbon-carbon bonds and can be employed to synthesize substituted biphenylpropanoic acid derivatives from this compound. These derivatives are scaffolds of interest in medicinal chemistry.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. nih.gov This reaction is instrumental in the synthesis of arylalkynes, which are important precursors for various functionalized molecules and conjugated materials. The use of this compound in this reaction would yield tert-butyl 3-(4-(alkynyl)phenyl)propanoates, introducing an alkyne functionality for further elaboration.

Heck Reaction: In the Heck reaction, the aryl iodide is coupled with an alkene to form a new carbon-carbon bond, leading to the synthesis of substituted alkenes. nih.gov This reaction allows for the introduction of vinyl groups onto the phenyl ring of this compound, thereby creating more complex and functionalized aryl derivatives.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the aryl iodide with a primary or secondary amine in the presence of a palladium catalyst. researchgate.netrsc.org This is a powerful method for the synthesis of N-arylpropanoates, which are common motifs in pharmaceuticals and other bioactive molecules.

| Cross-Coupling Reaction | Coupling Partner | Product Type | Key Features |

| Suzuki Coupling | Organoboron Compound | Substituted Biphenyls | Forms C(sp²)-C(sp²) bonds |

| Sonogashira Coupling | Terminal Alkyne | Arylalkynes | Forms C(sp²)-C(sp) bonds |

| Heck Reaction | Alkene | Substituted Alkenes | Forms C(sp²)-C(sp²) bonds |

| Buchwald-Hartwig Amination | Amine | N-Aryl Compounds | Forms C(sp²)-N bonds |

Precursor in Multistep Asymmetric Synthesis

While direct asymmetric transformations on this compound are not extensively documented, its derivatives are valuable precursors in multistep asymmetric syntheses. The propanoate side chain offers a handle for introducing chirality through various established synthetic methodologies.

One potential strategy involves the asymmetric hydrogenation of an α,β-unsaturated derivative of this compound. This can be achieved by first introducing a double bond in the propanoate chain, for example, via a Heck reaction, and then performing a catalytic asymmetric hydrogenation to establish a chiral center at the β-position.

Another approach is the use of chiral auxiliaries. The carboxylic acid, after deprotection of the tert-butyl ester, can be coupled to a chiral auxiliary. Subsequent diastereoselective reactions, such as alkylation or aldol (B89426) reactions, can be performed on the propanoate chain, with the chiral auxiliary directing the stereochemical outcome. Cleavage of the auxiliary would then yield the enantiomerically enriched β-chiral propanoic acid derivative.

Utility in the Construction of Functionalized Molecular Scaffolds

The term "molecular scaffold" refers to the core structure of a molecule to which various functional groups can be attached. This compound is an excellent starting material for the construction of diverse and functionalized molecular scaffolds due to its bifunctional nature.

The aryl iodide allows for the attachment of a wide range of substituents via cross-coupling reactions, as detailed in section 6.1. This enables the systematic modification of the aromatic core. Simultaneously, the propanoate side chain can be chemically manipulated. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, ketones, or other functional groups.

This dual functionality allows for the creation of libraries of compounds with variations at both the aryl and the propanoate positions, which is highly valuable in the field of medicinal chemistry for structure-activity relationship (SAR) studies. For example, a library of N-substituted 3-arylpropanamides with diverse aryl groups could be synthesized, starting from this compound.

Role in the Synthesis of Diverse Chemical Libraries for Research Purposes

The generation of chemical libraries containing a large number of structurally related compounds is a cornerstone of modern drug discovery and chemical biology research. This compound is a suitable building block for the synthesis of such libraries, particularly through solid-phase organic synthesis (SPOS).

In a solid-phase approach, the carboxylic acid of 3-(4-iodophenyl)propanoic acid (obtained after deprotection of the tert-butyl ester) can be anchored to a solid support (resin). The immobilized aryl iodide can then be subjected to a variety of cross-coupling reactions in a parallel or split-and-mix fashion to introduce diversity at the 4-position of the phenyl ring. Following these transformations, the ester linkage to the resin can be cleaved to release the final products.

This strategy allows for the rapid and efficient synthesis of a large number of distinct compounds from a common intermediate. The resulting libraries of β-arylpropanoic acid derivatives can then be screened for biological activity, aiding in the identification of new lead compounds for drug development or as probes to study biological processes.

Synthesis and Exploration of Analogues and Derivatives of Tert Butyl 3 4 Iodophenyl Propanoate

Systematic Variation of the Ester Group

The tert-butyl ester of 3-(4-iodophenyl)propanoate is a common feature, primarily due to its stability under various reaction conditions and its susceptibility to cleavage under specific acidic conditions. However, systematic variation of this ester group is a fundamental strategy to fine-tune the compound's properties, such as solubility, steric hindrance, and reactivity. The most direct route to these analogues is through the esterification of the parent carboxylic acid, 3-(4-iodophenyl)propanoic acid. nih.gov

Standard acid-catalyzed esterification (Fischer esterification) is a common method, where 3-(4-iodophenyl)propanoic acid is refluxed with the desired alcohol (e.g., methanol (B129727), ethanol, or benzyl (B1604629) alcohol) in the presence of a catalytic amount of a strong acid like sulfuric acid or dry hydrogen chloride gas. researchgate.netlibretexts.org Alternatively, for more sensitive substrates or to achieve milder reaction conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can be employed. organic-chemistry.org Research on related 3-arylpropanoic acid derivatives demonstrates the synthesis of various esters, including methyl and dimethyl esters, highlighting the feasibility and utility of this approach. nih.govnih.gov For example, dimethyl esters of similar di-acid structures have been synthesized by reacting the acid with an excess of methanol and a catalytic amount of sulfuric acid. nih.gov

These variations are crucial for tailoring the building block to specific synthetic goals. A methyl or ethyl ester may be preferred for its smaller size or different cleavage conditions compared to the bulky tert-butyl group. A benzyl ester offers the advantage of being removable through hydrogenolysis, a mild reduction condition that would not affect the aryl-iodide bond.

Table 1: Examples of Ester Group Variations of 3-(4-Iodophenyl)propanoic Acid This table is illustrative and based on standard esterification methods applied to the known parent acid.

| Ester Derivative Name | Ester Group | Common Synthetic Method | Key Feature |

|---|---|---|---|

| Methyl 3-(4-iodophenyl)propanoate | Methyl (-CH₃) | Fischer Esterification with Methanol | Small size, readily synthesized. |

| Ethyl 3-(4-iodophenyl)propanoate | Ethyl (-CH₂CH₃) | Fischer Esterification with Ethanol | Common alternative to methyl ester. |

| Benzyl 3-(4-iodophenyl)propanoate | Benzyl (-CH₂C₆H₅) | Esterification with Benzyl Alcohol | Removable by hydrogenolysis. |

| tert-Butyl 3-(4-iodophenyl)propanoate | tert-Butyl (-C(CH₃)₃) | Esterification with tert-Butanol | Sterically bulky, stable, acid-labile. |

Modifications of the Aryl Ring Substituents

Modification of the aryl ring is a cornerstone of analogue development, allowing for the precise tuning of electronic and steric properties. The 4-iodo substituent is an excellent leaving group for cross-coupling reactions, but replacing it or adding other groups to the phenyl ring can profoundly alter the molecule's reactivity and potential applications.

Positional Isomers and Other Halogens: The synthesis of positional isomers, such as tert-butyl 3-(2-iodophenyl)propanoate or tert-butyl 3-(3-iodophenyl)propanoate, can be achieved from the corresponding iodophenylacetic acids or iodobenzaldehydes. Analogues featuring other halogens (F, Cl, Br) are also of significant interest. For instance, methods for preparing 3-(3-halophenyl)propanoic acids using a malonic ester synthesis have been documented. google.com This classic approach involves reacting a substituted benzyl halide with diethyl malonate, followed by hydrolysis and decarboxylation to yield the desired 3-arylpropanoic acid, which can then be esterified. Another common route is the catalytic hydrogenation of the corresponding substituted cinnamic acid. For example, 3-(4-chlorophenyl)propanoic acid can be synthesized in high yield by the palladium-catalyzed hydrogenation of 4-chlorocinnamic acid. chemicalbook.com

Alkyl and Alkoxy Groups: Introducing alkyl or alkoxy groups onto the aryl ring can influence the molecule's lipophilicity and electronic nature. Friedel-Crafts type reactions are a primary method for this. For example, 2-(4-alkylphenyl)propanoic acids can be prepared by a Friedel-Crafts reaction between an alkylbenzene (like toluene (B28343) or isobutylbenzene) and a 2-chloropropionate ester, catalyzed by aluminum chloride. google.com Similarly, the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives has been achieved through the hydroarylation of furan-containing propenoic acids with arenes in a superacid, demonstrating a modern approach to Friedel-Crafts alkylation. nih.gov

Table 2: Examples of Aryl Ring Modifications of the 3-Phenylpropanoate Scaffold This table showcases representative synthetic strategies for modifying the aryl ring.

| Analogue Type | Example Substituent(s) | Common Synthetic Approach | Reference |

|---|---|---|---|

| Positional Isomer | 3-Iodo | Starting from 3-iodobenzyl halide | google.com |

| Other Halogen | 4-Chloro | Hydrogenation of 4-chlorocinnamic acid | chemicalbook.com |

| Other Halogen | 3-Bromo | Malonic ester synthesis | google.com |

| Alkyl Group | 4-Isobutyl | Friedel-Crafts reaction | google.com |

| Alkoxy Group | 4-Methoxy | Starting from 4-methoxybenzaldehyde | google.com |

Introduction of Chiral Centers and Enantioselective Synthesis

tert-Butyl 3-(4-iodophenyl)propanoate is an achiral molecule. Introducing a chiral center, typically at the C2 or C3 position of the propanoate chain, creates enantiomers that can have distinct biological activities or serve as stereospecific building blocks. The synthesis of enantiomerically pure 3-arylpropanoic acids is a well-developed field in organic chemistry.

One of the most effective methods is the asymmetric hydrogenation of a prochiral precursor, such as a substituted cinnamic acid ester. Using a chiral transition metal catalyst (often based on rhodium or ruthenium with chiral phosphine (B1218219) ligands), it is possible to reduce the double bond of tert-butyl 3-(4-iodophenyl)cinnamate to yield one enantiomer of the target compound in high excess.

Another established strategy involves the use of chiral auxiliaries. For instance, a chiral oxazolidinone can be acylated with phenylacetic acid, followed by alkylation to introduce the side chain, and subsequent cleavage of the auxiliary to yield the enantiomerically enriched acid. While not directly applied to the title compound, this method has been used to create related chiral β-amino acids like 3-amino-2-phenyl propanoic acid. sci-hub.se

Enzymatic resolution offers a green chemistry alternative. Lipases, such as Candida antarctica lipase (B570770) A (CAL-A), have been used for the enantioselective N-acylation of racemic esters like ethyl 3-amino-3-(4-cyanophenyl)propanoate, allowing for the separation of the enantiomers. researchgate.net Such biocatalytic methods could be adapted for the resolution of racemic precursors to chiral 3-(4-iodophenyl)propanoate derivatives.

Incorporation into Polymeric Materials or Linker Chemistry for Advanced Applications

The true synthetic value of this compound lies in its utility as a bifunctional building block. The aryl iodide group is a premier functional handle for palladium-catalyzed cross-coupling reactions, while the propanoate ester serves as a stable spacer or a latent carboxylic acid.

Linker Chemistry: In the development of advanced therapeutics like antibody-drug conjugates (ADCs) and PROTACs, linkers are used to connect a targeting moiety (like an antibody) to a payload (like a cytotoxic drug). semanticscholar.orgresearcher.life Aryl iodides are excellent electrophiles for Suzuki-Miyaura, Sonogashira, and Stille cross-coupling reactions. youtube.comnih.govresearchgate.net this compound can be coupled with an arylboronic acid or a terminal alkyne attached to another molecule of interest. nih.govfrontiersin.org The propanoate portion provides a defined, rigid-flexible spacer of three carbons, separating the coupled moieties. The tert-butyl ester protects the carboxylic acid functionality, which could be deprotected in a later step to reveal a new handle for further conjugation. Research has specifically highlighted the use of iodoaryl intermediates for constructing hydrophilic, non-cleavable linkers for PBD dimer payloads in ADCs. nih.gov

Polymeric Materials: The same cross-coupling reactivity makes this compound a suitable monomer for synthesizing novel polymers. Through Suzuki polycondensation, where a di-boronic acid is reacted with a di-halide, the iodo-group on the propanoate building block can react to form poly(phenylene) backbones. The propanoate side chains would impart specific properties, such as solubility and processability, to the resulting polymer. After polymerization, the tert-butyl esters could be hydrolyzed to poly-carboxylic acids, creating functional materials like ion-exchange resins or materials capable of coordinating with metal ions.

Future Research Directions and Emerging Methodologies

Development of More Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic pathways in the chemical industry. For a compound like tert-butyl 3-(4-iodophenyl)propanoate, future research will likely focus on developing more sustainable and environmentally benign synthetic methods.

One promising area is the application of greener reaction media. Traditional syntheses of similar compounds often rely on volatile and potentially hazardous organic solvents. Research is now moving towards the use of more sustainable alternatives. For instance, γ-valerolactone, a biomass-derived solvent, has been successfully employed in phosphine-free palladium-catalyzed Heck coupling reactions of iodobenzene (B50100) derivatives. acs.org The use of water as a reaction medium, often in the absence of other additives, is another key direction, as demonstrated in efficient palladium-catalyzed Mizoroki-Heck cross-coupling reactions. rsc.org Such aqueous protocols significantly reduce the environmental impact of the synthesis. rsc.orgresearchgate.net

Another avenue for greening the synthesis of this compound and its derivatives is through the use of biocatalysis. nih.gov Enzyme-catalyzed reactions offer high selectivity under mild conditions, reducing the need for harsh reagents and protecting groups. nih.govnih.gov For example, the biocatalytic production of chiral propanoates has been demonstrated, which could be adapted for the asymmetric synthesis of derivatives of this compound. nih.govnih.govmagtech.com.cnresearchgate.netunimi.it

The development of recyclable catalytic systems is also a cornerstone of green chemistry. For palladium-catalyzed reactions, which are crucial for functionalizing the aryl iodide group, research into heterogeneous catalysts or homogeneous catalysts that can be easily separated and reused is a key objective. nih.gov

Chemo- and Regioselective Functionalization of the Compound

The this compound molecule possesses multiple sites for potential chemical modification. A significant focus of future research will be the development of methods for the chemo- and regioselective functionalization of this compound, allowing for precise control over its transformation into more complex structures.

A major area of investigation is the selective functionalization of the C-H bonds of the aromatic ring. acs.orgrsc.org This approach offers a more atom-economical way to introduce new substituents compared to traditional cross-coupling reactions that require pre-functionalized starting materials. Directed C-H functionalization, where a directing group guides the catalyst to a specific C-H bond, is a powerful strategy for achieving high regioselectivity. acs.orgnih.gov Research into new directing groups and catalytic systems will be crucial for the selective modification of the phenyl ring of this compound. acs.org

Furthermore, the development of chemoselective cross-coupling reactions is essential. This involves selectively reacting the aryl iodide in the presence of other potentially reactive functional groups, either within the same molecule or in a reaction partner. For example, nickel-catalyzed cross-coupling methods have been developed for the chemoselective reaction of aryl iodides. nih.gov The use of photoredox catalysis in combination with nickel has also been shown to enable the coupling of aryl iodides with a wide range of partners under mild conditions. nih.govacs.org

Hypervalent iodine reagents are also emerging as powerful tools for the functionalization of alkenes and other molecules. nih.gov Future work could explore the use of the iodo-group on this compound to form a hypervalent iodine species, which could then be used to introduce new functional groups in a controlled manner. acs.org

Exploration of Novel Catalytic Systems for Transformations

The transformation of this compound, particularly at the aryl iodide position, is heavily reliant on catalysis. A continuous drive in chemical research is the discovery and development of novel catalytic systems with improved activity, selectivity, and substrate scope.

Palladium-based catalysts remain at the forefront of cross-coupling reactions. Future research will likely focus on the design of new phosphine (B1218219) ligands that can enhance the efficiency of palladium catalysts, even at low catalyst loadings. mit.edunanochemres.orgmdpi.comresearchgate.netacs.orgnanochemres.org The development of catalysts that are stable and active in green solvents is also a key objective. nanochemres.orgnanochemres.org

Beyond palladium, other transition metals are being explored as catalysts for the functionalization of aryl iodides. Nickel catalysis, often in combination with photoredox catalysis, has emerged as a powerful alternative, enabling a wide range of cross-coupling reactions under mild conditions. nih.govnih.govacs.org This dual catalytic approach can often achieve transformations that are challenging for traditional palladium catalysts. nih.gov

Photocatalysis, in general, is a rapidly growing field with significant potential for the transformation of aryl iodides. Bismuth-based photocatalysts have been shown to activate and couple aryl iodides through a unique light-driven process. nih.gov The use of visible-light photoredox catalysis can generate aryl radicals from aryl iodides under very mild conditions, which can then participate in a variety of bond-forming reactions. researchgate.net

Flow Chemistry Applications in the Synthesis of this compound

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for the synthesis of chemical intermediates like this compound. nih.govchemicalindustryjournal.co.uk This technology is particularly well-suited for the fine chemical and pharmaceutical industries due to its potential for improved safety, scalability, and process control. chemicalindustryjournal.co.ukrsc.org

One of the key benefits of flow chemistry is enhanced heat and mass transfer, which can lead to higher yields and selectivities, as well as the ability to safely perform highly exothermic or hazardous reactions. nih.govresearchgate.net The synthesis of this compound or its subsequent transformations could be significantly optimized by transitioning from batch to continuous flow processes. rsc.org

Flow chemistry also allows for the seamless integration of multiple reaction and purification steps into a single, continuous process. researchgate.net This "telescoping" of reactions can significantly reduce production time and waste. Future research could focus on developing a multi-step flow synthesis of a target molecule starting from this compound, incorporating in-line purification and analysis. researchgate.net

Integration into Automated Synthesis Platforms for High-Throughput Experimentation

The optimization of chemical reactions can be a time-consuming and resource-intensive process. Automated synthesis platforms, coupled with high-throughput experimentation (HTE), offer a powerful solution for accelerating the discovery and development of new synthetic methods. azom.comnih.govumich.educhemspeed.com

For a molecule like this compound, HTE can be used to rapidly screen a large number of catalysts, ligands, solvents, and other reaction parameters to identify the optimal conditions for a desired transformation. chemrxiv.orgprotheragen.ai Automated reaction platforms can perform hundreds of experiments in parallel, generating vast amounts of data in a short period of time. researchgate.netchemspeed.comwhiterose.ac.uk

The data generated from HTE can be further leveraged through the use of machine learning algorithms. mit.edusunthetics.io These algorithms can identify complex relationships between reaction parameters and outcomes, predict the success of new reactions, and guide the design of future experiments. protheragen.aisunthetics.io The integration of automated synthesis, HTE, and machine learning has the potential to revolutionize the way that new reactions involving this compound are developed and optimized. mit.edusunthetics.io

Q & A

Q. What are the standard synthetic routes for tert-butyl 3-(4-iodophenyl)propanoate, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or thiol-ene reactions. For example, tert-butyl acrylate can react with 4-iodobenzenethiol under basic conditions (e.g., NaH in THF) to form the propanoate ester. Reaction optimization includes controlling temperature (0°C to room temperature), solvent polarity (THF or dichloromethane), and stoichiometry to avoid side reactions. Post-synthesis purification often employs silica gel chromatography . Key Data :

- Yield: Up to 99% under optimized conditions (e.g., excess tert-butyl acrylate).